2-[(Z)-1-(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one
Overview
Description
2-[(Z)-1-(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one is a complex organic compound that belongs to the class of thiazolo[3,2-A][1,3]benzimidazoles. This compound is characterized by its unique structure, which includes an ethoxy group, an iodine atom, and a methoxy group attached to a phenyl ring, as well as a thiazolo[3,2-A][1,3]benzimidazole core. The presence of these functional groups and the specific arrangement of atoms confer distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:
Formation of the Thiazolo[3,2-A][1,3]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-A][1,3]benzimidazole core.
Introduction of the Phenyl Ring Substituents: The ethoxy, iodine, and methoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions. These reactions are typically carried out using reagents such as ethyl iodide, iodine, and methanol in the presence of catalysts like Lewis acids.
Formation of the Methylidene Linkage: The final step involves the formation of the methylidene linkage between the phenyl ring and the thiazolo[3,2-A][1,3]benzimidazole core. This is achieved through a condensation reaction using appropriate aldehydes or ketones under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-1-(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated products or hydrogenated derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
2-[(Z)-1-(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[(Z)-1-(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor targets, the compound may act as an agonist or antagonist, modulating receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(Z)-1-(3-Ethoxy-4-methoxyphenyl)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
2-[(Z)-1-(3-Methoxy-5-iodo-4-ethoxyphenyl)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one: Similar structure but with different positions of the ethoxy and methoxy groups.
2-[(Z)-1-(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-2-one: Variation in the position of the carbonyl group.
Uniqueness
The uniqueness of 2-[(Z)-1-(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the iodine atom, in particular, may enhance its interactions with biological targets and influence its pharmacokinetic properties.
Properties
IUPAC Name |
(2Z)-2-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O3S/c1-3-25-15-9-11(8-12(20)17(15)24-2)10-16-18(23)22-14-7-5-4-6-13(14)21-19(22)26-16/h4-10H,3H2,1-2H3/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKYNINFRWNFHY-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)I)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)I)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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